molecular formula C21H26ClN B13395760 [(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-2-yl)methyl]amine hydrochloride

[(2E)-6,6-dimethylhept-2-en-4-yn-1-yl](methyl)[(naphthalen-2-yl)methyl]amine hydrochloride

Cat. No.: B13395760
M. Wt: 327.9 g/mol
InChI Key: DOUQARFOFOKGST-UHFFFAOYSA-N
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Description

Isoterbinafine hydrochloride, (E)-, is a synthetic allylamine antifungal compound. It is primarily used to treat fungal infections of the skin and nails, such as dermatophyte infections, onychomycosis, and tinea infections. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoterbinafine hydrochloride, (E)-, involves several steps:

Industrial Production Methods

Industrial production of isoterbinafine hydrochloride, (E)-, typically involves large-scale synthesis of the free base followed by its conversion to the hydrochloride salt. The compound is then formulated into various dosage forms, such as creams, ointments, and tablets, for topical and oral administration .

Chemical Reactions Analysis

Types of Reactions

Isoterbinafine hydrochloride, (E)-, undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoterbinafine hydrochloride, (E)- .

Scientific Research Applications

Isoterbinafine hydrochloride, (E)-, has several scientific research applications:

Mechanism of Action

Isoterbinafine hydrochloride, (E)-, exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol. The resulting decrease in ergosterol and accumulation of squalene weakens the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Isoterbinafine hydrochloride, (E)-, is similar to other allylamine antifungals such as terbinafine and naftifine. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

  • Terbinafine
  • Naftifine
  • Butenafine
  • Amorolfine

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Properties

IUPAC Name

N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQARFOFOKGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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